REACTION_CXSMILES
|
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(Cl)(=O)C(Cl)=O.[NH2:26][C:27]1[CH:28]=[C:29]([O:33][C:34]2[N:39]=[CH:38][C:37]3[N:40]=[C:41]([C:45]4[C:46]([NH2:50])=[N:47][O:48][N:49]=4)[N:42]([CH2:43][CH3:44])[C:36]=3[CH:35]=2)[CH:30]=[CH:31][CH:32]=1>C(Cl)Cl.N1C=CC=CC=1.CN(C=O)C>[NH2:50][C:46]1[C:45]([C:41]2[N:42]([CH2:43][CH3:44])[C:36]3[CH:35]=[C:34]([O:33][C:29]4[CH:28]=[C:27]([NH:26][C:15](=[O:17])[C:14]5[CH:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][N:2]6[CH2:3][CH2:4][O:5][CH2:6][CH2:7]6)=[CH:19][CH:18]=5)[CH:32]=[CH:31][CH:30]=4)[N:39]=[CH:38][C:37]=3[N:40]=2)=[N:49][O:48][N:47]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
product
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)OC1=CC2=C(C=N1)N=C(N2CC)C=2C(=NON2)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until a clear solution
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
added CH2Cl2 (20 mL)
|
Type
|
ADDITION
|
Details
|
A suspension of the above product in CH2Cl2 (100 mL)
|
Type
|
DISTILLATION
|
Details
|
the CH2Cl2 was distilled off
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (200 mL) was added to the cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to provide a first crop of product (crop 1)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water (4×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide Crop 2
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NON1)C=1N(C2=C(C=NC(=C2)OC=2C=C(C=CC2)NC(C2=CC=C(C=C2)OCCN2CCOCC2)=O)N1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.C(Cl)(=O)C(Cl)=O.[NH2:26][C:27]1[CH:28]=[C:29]([O:33][C:34]2[N:39]=[CH:38][C:37]3[N:40]=[C:41]([C:45]4[C:46]([NH2:50])=[N:47][O:48][N:49]=4)[N:42]([CH2:43][CH3:44])[C:36]=3[CH:35]=2)[CH:30]=[CH:31][CH:32]=1>C(Cl)Cl.N1C=CC=CC=1.CN(C=O)C>[NH2:50][C:46]1[C:45]([C:41]2[N:42]([CH2:43][CH3:44])[C:36]3[CH:35]=[C:34]([O:33][C:29]4[CH:28]=[C:27]([NH:26][C:15](=[O:17])[C:14]5[CH:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][N:2]6[CH2:3][CH2:4][O:5][CH2:6][CH2:7]6)=[CH:19][CH:18]=5)[CH:32]=[CH:31][CH:30]=4)[N:39]=[CH:38][C:37]=3[N:40]=2)=[N:49][O:48][N:47]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
product
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)OC1=CC2=C(C=N1)N=C(N2CC)C=2C(=NON2)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until a clear solution
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
added CH2Cl2 (20 mL)
|
Type
|
ADDITION
|
Details
|
A suspension of the above product in CH2Cl2 (100 mL)
|
Type
|
DISTILLATION
|
Details
|
the CH2Cl2 was distilled off
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (200 mL) was added to the cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to provide a first crop of product (crop 1)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water (4×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide Crop 2
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NON1)C=1N(C2=C(C=NC(=C2)OC=2C=C(C=CC2)NC(C2=CC=C(C=C2)OCCN2CCOCC2)=O)N1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |